1-(3-Methylphenyl)-2-imidazolidinethione
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Overview
Description
1-(m-Tolyl)imidazoline-2-thione is a heterocyclic compound featuring an imidazoline ring with a thione group and a methyl-substituted phenyl group. This compound is of significant interest due to its diverse applications in pharmaceuticals, agrochemicals, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(m-Tolyl)imidazoline-2-thione can be synthesized through various methods. One common approach involves the reaction of m-toluidine with carbon disulfide and ethylenediamine under controlled conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide, followed by cyclization to form the imidazoline ring .
Industrial Production Methods: Industrial production of 1-(m-Tolyl)imidazoline-2-thione often employs microwave-assisted synthesis to enhance reaction efficiency and yield. This method involves the use of microwave irradiation to accelerate the reaction between m-toluidine, carbon disulfide, and ethylenediamine, resulting in higher yields and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions: 1-(m-Tolyl)imidazoline-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The imidazoline ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted imidazoline derivatives.
Scientific Research Applications
1-(m-Tolyl)imidazoline-2-thione has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Mechanism of Action
The mechanism of action of 1-(m-Tolyl)imidazoline-2-thione involves its interaction with molecular targets such as enzymes and receptors. The thione group can form coordination complexes with metal ions, which can inhibit enzyme activity. Additionally, the compound can interact with cellular membranes, disrupting their function and leading to antimicrobial effects .
Comparison with Similar Compounds
Imidazole-2-thione: Similar in structure but lacks the methyl-substituted phenyl group.
Imidazolidine-2-thione: Contains an additional nitrogen atom in the ring structure.
Thiohydantoin: Features a similar thione group but with a different ring structure.
Uniqueness: 1-(m-Tolyl)imidazoline-2-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl-substituted phenyl group enhances its lipophilicity and potential for interaction with biological targets .
Properties
Molecular Formula |
C10H12N2S |
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Molecular Weight |
192.28 g/mol |
IUPAC Name |
1-(3-methylphenyl)imidazolidine-2-thione |
InChI |
InChI=1S/C10H12N2S/c1-8-3-2-4-9(7-8)12-6-5-11-10(12)13/h2-4,7H,5-6H2,1H3,(H,11,13) |
InChI Key |
IQAOWRZBNSAXAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCNC2=S |
Origin of Product |
United States |
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